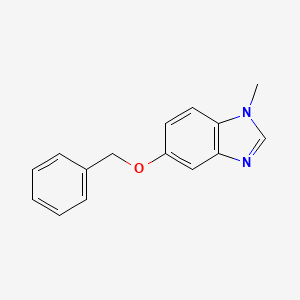

5-(Benzyloxy)-1-methyl-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-phenylmethoxybenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-17-11-16-14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQOZSUXATYKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Benzyloxy 1 Methyl 1,3 Benzodiazole

Established Synthetic Pathways for 5-(Benzyloxy)-1-methyl-1,3-benzodiazole

The synthesis of this compound is typically achieved through a multi-step process, as direct benzylation of a pre-formed 5-hydroxy-1-methyl-1,3-benzodiazole is a common and effective strategy. A plausible and established synthetic route commences with the formation of a 1-methyl-5-nitro-1H-benzimidazole intermediate, which is then converted to the target molecule.

One well-documented approach begins with 2,4-dinitrochlorobenzene. nih.govresearchgate.net The synthesis proceeds as follows:

N-Methylation of 2,4-dinitrochlorobenzene: The initial step involves the nucleophilic substitution of the chlorine atom in 2,4-dinitrochlorobenzene with methylamine. This reaction selectively introduces the methylamino group at the 1-position.

Partial Reduction of the Ortho-Nitro Group: The resulting N-methyl-2,4-dinitroaniline undergoes a partial reduction, selectively converting the ortho-nitro group to an amino group. The Zinnin reduction is a classic method for this transformation. nih.govresearchgate.net

Cyclization to form 1-methyl-5-nitro-1H-benzimidazole: The resulting N-methyl-4-nitro-1,2-phenylenediamine is then cyclized to form the benzimidazole (B57391) ring. This can be achieved by reacting with a suitable one-carbon synthon, such as formic acid or formaldehyde (B43269) in the presence of an acid catalyst. nih.gov

Reduction of the 5-Nitro Group: The nitro group at the 5-position of the benzimidazole ring is subsequently reduced to an amino group, yielding 5-amino-1-methyl-1H-benzimidazole. nih.govresearchgate.net This reduction can be carried out using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Conversion of the 5-Amino Group to a 5-Hydroxy Group: The 5-amino group is then converted to a hydroxyl group. This is typically achieved through a diazotization reaction, where the amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution to yield 5-hydroxy-1-methyl-1H-benzimidazole.

Williamson Ether Synthesis: The final step is the benzylation of the hydroxyl group via a Williamson ether synthesis. The 5-hydroxy-1-methyl-1H-benzimidazole is treated with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base (e.g., potassium carbonate or sodium hydride) to afford the target compound, this compound.

An alternative pathway involves the initial synthesis of 5-(benzyloxy)-1H-benzimidazole from 4-benzyloxy-1,2-phenylenediamine, followed by N-methylation. However, the regioselectivity of the N-methylation can be a challenge, potentially leading to a mixture of N1 and N3 methylated products. google.com

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate | Structure |

|---|---|

| 1-Methyl-5-nitro-1H-benzimidazole | |

| 5-Amino-1-methyl-1H-benzimidazole | |

| 5-Hydroxy-1-methyl-1H-benzimidazole |

Optimization of Reaction Conditions and Precursor Chemistry in this compound Synthesis

The efficiency of the synthesis of this compound can be significantly influenced by the optimization of reaction conditions at each step.

For the initial condensation reaction to form the benzimidazole ring, various catalysts and reaction media have been explored to improve yields and reduce reaction times. The use of heterogeneous catalysts, such as engineered MgO@DFNS, has been shown to facilitate the condensation of o-phenylenediamines and aldehydes under ambient temperature with excellent yields. rsc.org Supported gold nanoparticles on titanium dioxide (Au/TiO2) have also been demonstrated as effective catalysts for this transformation at room temperature. mdpi.comnih.gov The choice of solvent can also be critical, with ethanol (B145695) often being an effective medium. rsc.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of substituted benzimidazoles. rsc.org

In the N-alkylation step, the choice of base and solvent is crucial for achieving high regioselectivity. For the methylation of benzimidazoles, conditions such as using sodium hydride in tetrahydrofuran (B95107) (THF) have been found to favor N-1 alkylation. beilstein-journals.org The Williamson ether synthesis for the final benzylation step is typically optimized by selecting an appropriate base and solvent combination to ensure complete deprotonation of the hydroxyl group and efficient substitution.

The precursor chemistry can also be optimized. For instance, the choice of the one-carbon synthon in the cyclization step can influence the reaction's efficiency. Formic acid is a common choice, and its reaction with o-phenylenediamines can be catalyzed by ZnO nanoparticles. semanticscholar.org

Table 2: Comparison of Catalysts for Benzimidazole Synthesis

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Engineered MgO@DFNS | Ambient temperature, ethanol | Clean reaction, excellent yields, shorter time |

| Au/TiO2 | Ambient temperature, CHCl3:MeOH | High yields, catalyst can be reused |

| L-Proline | Reflux, aqueous media | Green and inexpensive method |

| Ammonium Chloride | Room temperature, CHCl3 | Inexpensive, good yields |

Strategies for Derivatization and Analogues Synthesis of this compound

The this compound scaffold can be further modified to generate a library of analogues. A primary site for derivatization is the C2 position of the benzimidazole ring.

One common strategy involves the introduction of a functional group at the C2 position during the initial cyclization step. By using substituted carboxylic acids or aldehydes in the condensation reaction with the corresponding o-phenylenediamine, various substituents can be incorporated.

For post-synthetic modification, the C2 position can be functionalized through several methods. If the benzimidazole is unsubstituted at C2, direct C-H activation and subsequent coupling reactions can be employed. More commonly, a leaving group is first introduced at the C2 position. For example, the synthesis of a 2-halo-5-(benzyloxy)-1-methyl-1,3-benzodiazole intermediate would allow for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups. rsc.orglookchem.commdpi.comrsc.orgresearchgate.net

Furthermore, the benzyl group of the benzyloxy moiety can be modified. Catalytic hydrogenation can be used to cleave the benzyl ether, revealing the 5-hydroxy group, which can then be alkylated with other substituted benzyl halides or different alkylating agents to produce a variety of ethers.

Stereoselective and Regioselective Considerations in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound, particularly during the N-methylation step. The methylation of an unsymmetrically substituted benzimidazole, such as 5-(benzyloxy)-1H-benzimidazole, can potentially yield two regioisomers: the N-1 and N-3 methylated products. The ratio of these isomers is influenced by steric and electronic factors of the substituent at the 5-position, as well as the reaction conditions. Studies on the N-alkylation of substituted benzimidazoles have shown that the use of specific base-solvent combinations can favor the formation of one regioisomer over the other. beilstein-journals.orgresearchgate.netnih.gov For instance, enzymatic N-methylation has been explored as a highly regioselective method for the synthesis of the more sterically hindered isomer. nih.gov

Stereoselectivity becomes a factor when introducing a chiral center into the molecule, most commonly at the C2 position. Enantioselective synthesis of C2-substituted benzimidazoles can be achieved using chiral catalysts or auxiliaries. For example, copper-catalyzed asymmetric C2-allylation of benzimidazoles using 1,3-diene pronucleophiles has been developed to produce C2-allylated benzimidazoles with high enantioselectivity. nih.govmit.edu The synthesis of C2-symmetric chiral benzimidazolium salts, which can act as precursors to N-heterocyclic carbene ligands, has also been reported for applications in asymmetric catalysis. nih.gov These methods allow for the preparation of benzimidazoles with a defined stereochemistry at the C2 position, which can be crucial for their biological activity. dntb.gov.uaresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 5 Benzyloxy 1 Methyl 1,3 Benzodiazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-(Benzyloxy)-1-methyl-1,3-benzodiazole Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For this compound, both ¹H and ¹³C NMR, supplemented by two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) core, the N-methyl group, and the benzyloxy substituent. The aromatic protons of the benzimidazole ring would appear as a set of coupled signals, with their chemical shifts influenced by the electron-donating benzyloxy group. The N-methyl group would present as a sharp singlet, typically in the range of 3.7-3.9 ppm. The benzylic methylene (B1212753) protons (CH₂) would also give a singlet, while the phenyl protons of the benzyl (B1604629) group would show characteristic multiplets in the aromatic region.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the benzimidazole carbons are particularly informative for confirming the substitution pattern. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl, methylene, and methine carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.77 | s |

| O-CH₂-Ph | 5.10 | s |

| Benzimidazole-H | 7.00 - 7.80 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 31.0 |

| O-CH₂-Ph | 71.0 |

| Benzimidazole-C | 100 - 155 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₅H₁₄N₂O) by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺ or [M+H]⁺).

Electron ionization (EI) or electrospray ionization (ESI) sources could be used to generate ions. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a benzimidazolone radical cation. Another significant fragmentation would be the loss of the entire benzyloxy group.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [C₁₅H₁₄N₂O]⁺ (Molecular Ion) | 238.11 |

| [C₈H₇N₂O]⁺ | 147.06 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization Methods for this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the C-N and C=N bonds of the benzimidazole ring, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to display absorption bands in the UV region, arising from π-π* transitions within the conjugated benzimidazole and phenyl ring systems. The position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3030 - 3100 |

| Aliphatic C-H stretch (N-CH₃, O-CH₂) | 2850 - 3000 |

| C=N stretch (imidazole) | 1615 - 1640 |

| Aromatic C=C stretch | 1450 - 1600 |

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Ethanol (B145695)

| Transition | Predicted λ_max (nm) |

|---|---|

| π-π* (Benzimidazole) | ~245, ~280 |

X-ray Crystallography and Single-Crystal Diffraction Analysis of this compound

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. However, based on the crystal structures of related benzimidazole derivatives, several structural features can be anticipated. nih.govnih.gov

The benzimidazole ring system is expected to be essentially planar. The N-methyl and benzyloxy substituents would lie slightly out of this plane. The dihedral angle between the benzimidazole ring and the phenyl ring of the benzyloxy group would be a key conformational parameter, influencing crystal packing. In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and C-H···π interactions would likely play a significant role in stabilizing the crystal lattice. Obtaining single crystals suitable for X-ray diffraction would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal.

Computational and Theoretical Investigations of 5 Benzyloxy 1 Methyl 1,3 Benzodiazole

Quantum Chemical Calculations and Electronic Structure Analysis of 5-(Benzyloxy)-1-methyl-1,3-benzodiazole

No specific studies detailing quantum chemical calculations or electronic structure analysis for this compound were identified. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution, which are crucial for understanding the molecule's reactivity and electronic behavior.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of this compound

No literature was found describing molecular dynamics (MD) simulations performed to analyze the conformational landscape and flexibility of this compound. MD simulations are instrumental in understanding how a molecule behaves over time, including the stability of different conformers and the dynamics of its structural components, such as the benzyloxy group relative to the benzodiazole core.

In Silico Prediction of Molecular Interactions and Binding Sites for this compound

There is no available research on the in silico prediction of molecular interactions or potential biological binding sites for this compound. This type of computational investigation, often involving molecular docking studies, is essential for predicting how the compound might interact with biological targets like proteins or nucleic acids, providing insights into its potential pharmacological activity.

Computational Studies on Reaction Mechanisms Involving this compound

No computational studies detailing the reaction mechanisms involving this compound could be located. These theoretical investigations are used to elucidate the pathways of chemical reactions, identify transition states, and calculate activation energies, offering a deeper understanding of the compound's chemical reactivity and potential synthetic routes.

Due to the absence of specific research on this particular compound, providing detailed research findings and data tables as requested is not possible without violating the core instruction to focus solely on this compound.

Mechanistic Investigations and Molecular Target Engagement of 5 Benzyloxy 1 Methyl 1,3 Benzodiazole

Identification of Specific Biological Receptors or Enzymes Interacting with 5-(Benzyloxy)-1-methyl-1,3-benzodiazole

There is currently no available data identifying the specific biological receptors or enzymes that interact with this compound. The broader family of benzimidazoles has been shown to interact with a variety of targets. For instance, some anthelmintic benzimidazoles function by binding to β-tubulin, thereby inhibiting microtubule polymerization. Other benzimidazole (B57391) derivatives have been identified as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. Furthermore, various benzimidazoles exhibit anti-inflammatory properties by interacting with targets such as cyclooxygenase (COX) enzymes and cannabinoid receptors. However, without specific studies on this compound, its molecular targets remain purely speculative.

Elucidation of Downstream Signaling Pathways Modulated by 5-(Benzyloxy)-1-methyl-1-3-benzodiazole

Consistent with the lack of identified molecular targets, there is no information regarding the downstream signaling pathways that may be modulated by this compound. Understanding these pathways is crucial for determining the cellular and physiological effects of a compound. Research in this area would need to first identify a primary biological target and then investigate the subsequent intracellular signaling cascades that are affected.

Studies on the Mode of Action and Allosteric Modulation by this compound

The mode of action for this compound has not been elucidated. It is unknown whether this compound would act as an agonist, antagonist, or allosteric modulator of any potential receptor or enzyme. The presence of the benzyloxy and methyl groups on the benzimidazole core suggests that its binding characteristics and mode of action could differ significantly from other studied benzimidazoles. Detailed biochemical and biophysical studies would be required to determine how it interacts with its biological targets.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for this compound

There are no published studies detailing the use of structure-based drug design (SBDD) or ligand-based drug design (LBDD) approaches specifically for this compound. Such studies are contingent on having a known biological target and a set of active compounds from which to derive structure-activity relationships (SAR). The general SAR of benzimidazole derivatives has been explored for various therapeutic areas, highlighting the importance of substituents at the N1, C2, C5, and C6 positions for activity and selectivity. However, this general knowledge cannot be directly extrapolated to predict the specific design strategies that would be effective for this compound without experimental data.

Preclinical Biological Activity and Structure Activity Relationship Sar of 5 Benzyloxy 1 Methyl 1,3 Benzodiazole Analogues

In Vitro Cellular Assays for Investigating Biological Effects of 5-(Benzyloxy)-1-methyl-1,3-benzodiazole

To investigate the biological effects of this compound at a cellular level, a variety of in vitro assays would be necessary. Initial cytotoxicity screening in a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) using assays such as the MTT or MTS assay would establish the compound's potential as an anticancer agent and determine its effective concentration range.

Further cellular assays could explore specific mechanisms of action. For instance, cell cycle analysis by flow cytometry could reveal if the compound induces cell cycle arrest at a particular phase. Apoptosis induction could be assessed by techniques like Annexin V/propidium iodide staining or by measuring caspase-3/7 activity. To investigate other potential activities, assays for anti-inflammatory effects could involve measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Hypothetical In Vitro Cellular Assay Data for this compound Analogues

| Compound ID | Analogue Modification | Cell Line | Assay Type | IC50 (µM) |

| BMB-001 | This compound | HeLa | MTT | >100 |

| BMB-002 | 5-(4-Chlorobenzyloxy)-1-methyl-1,3-benzodiazole | HeLa | MTT | 52.3 |

| BMB-003 | 5-(Benzyloxy)-1-ethyl-1,3-benzodiazole | HeLa | MTT | 89.1 |

| BMB-004 | 5-(Benzyloxy)-1-methyl-2-phenyl-1,3-benzodiazole | HeLa | MTT | 25.7 |

Note: The data in this table is purely illustrative and not based on actual experimental results.

Biochemical Characterization of this compound’s Modulatory Effects on Target Proteins

Once a biological effect is observed in cellular assays, the next step would be to identify and characterize the molecular targets of this compound. Biochemical assays are crucial for this purpose. For example, if the compound shows anticancer activity, its effect on key signaling proteins involved in cancer progression, such as kinases, could be investigated using in vitro kinase activity assays.

If anti-inflammatory properties are suspected, enzymatic assays for cyclooxygenase (COX-1 and COX-2) or lipoxygenase (LOX) inhibition could be performed. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to determine the binding affinity and thermodynamics of the interaction between the compound and its purified target protein.

Preclinical In Vivo Model Systems for Assessing the Activity of this compound

Following promising in vitro results, the efficacy of this compound would need to be evaluated in preclinical in vivo models. The choice of model would depend on the intended therapeutic application. For anticancer activity, a human tumor xenograft model in immunocompromised mice would be appropriate. In this model, human cancer cells are implanted into mice, and the effect of the compound on tumor growth is monitored over time.

For assessing anti-inflammatory potential, models such as the carrageenan-induced paw edema model in rats or the lipopolysaccharide (LPS)-induced systemic inflammation model in mice could be utilized. These models allow for the evaluation of the compound's ability to reduce inflammation and modulate inflammatory cytokine levels in a living organism.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

A systematic exploration of the structure-activity relationship (SAR) is fundamental for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues with modifications at key positions:

The Benzyloxy Group: Modifications to the phenyl ring of the benzyloxy moiety (e.g., introduction of electron-donating or electron-withdrawing groups at different positions) could significantly impact activity. The length and nature of the linker between the oxygen and the phenyl ring could also be varied.

The Methyl Group at N-1: Replacing the methyl group with other alkyl or aryl substituents would help to understand the steric and electronic requirements at this position.

By comparing the biological data of these derivatives, a comprehensive SAR profile could be established, guiding the design of more potent and selective compounds.

Table 2: Illustrative Structure-Activity Relationship of this compound Analogues

| Position of Modification | Modification | Observed Activity Trend |

| Benzyloxy Phenyl Ring | Electron-withdrawing group (e.g., Cl, NO2) at para-position | Potential increase in activity |

| Benzyloxy Phenyl Ring | Electron-donating group (e.g., OCH3) at para-position | Potential decrease in activity |

| N-1 Position | Replacement of methyl with larger alkyl groups | Likely decrease in activity due to steric hindrance |

| Benzimidazole (B57391) Ring | Introduction of a substituent at the 6-position | Variable effects depending on the nature of the substituent |

Note: This table presents hypothetical SAR trends for illustrative purposes.

Selectivity and Potency Profiling of this compound Across Multiple Biological Targets

A crucial aspect of preclinical drug development is to assess the selectivity of a compound. A desirable drug candidate should exhibit high potency against its intended target while having minimal effects on other biological targets to reduce the risk of off-target side effects.

The selectivity of this compound and its optimized analogues would be evaluated by screening them against a panel of relevant biological targets. For instance, if the primary target is a specific kinase, the compound would be tested against a broad panel of other kinases to determine its selectivity profile. Similarly, for other target classes, comprehensive profiling against related enzymes, receptors, or ion channels would be necessary. This profiling provides a clearer picture of the compound's mechanism of action and its potential for unwanted side effects.

Preclinical Pharmacokinetic and Biotransformation Research on 5 Benzyloxy 1 Methyl 1,3 Benzodiazole

Absorption and Distribution Studies of 5-(Benzyloxy)-1-methyl-1,3-benzodiazole in Preclinical Animal Models

The absorption and distribution of a xenobiotic are critically influenced by its physicochemical properties, such as solubility and lipophilicity. For this compound, oral absorption is anticipated to be variable. The benzimidazole (B57391) class of compounds generally exhibits low aqueous solubility, which can limit their dissolution in gastrointestinal fluids and, consequently, their absorption. msdvetmanual.com However, the presence of the benzyloxy group is expected to confer significant lipophilicity to the molecule. This increased lipophilicity can enhance its ability to permeate across the lipid bilayers of the gastrointestinal mucosa. researchgate.net

Studies on other benzimidazoles have shown that oral absorption can be significantly increased when administered with a high-fat meal, which improves the solubilization of lipophilic compounds. wikipedia.org Similar behavior would be expected for this compound. Following oral administration in a preclinical model such as the rat, the compound would likely exhibit slow to moderate absorption.

Once absorbed into the systemic circulation, the compound's high lipophilicity suggests it would be widely distributed into various tissues. However, extensive binding to plasma proteins, such as albumin, is also a common characteristic of lipophilic benzimidazole derivatives, which can limit the concentration of the free, pharmacologically active drug. nih.govibmc.msk.ru The distribution would likely include major organs, but penetration across the blood-brain barrier would depend on a balance of lipophilicity, molecular size, and interaction with efflux transporters. nih.gov

Illustrative Pharmacokinetic Parameters in Rats (Oral Administration)

This table presents hypothetical data for this compound based on typical values for orally administered, lipophilic benzimidazole derivatives in preclinical studies.

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Time to Maximum Concentration | Tmax | 2 - 6 | hours |

| Maximum Plasma Concentration | Cmax | 0.5 - 2.0 | µg/mL |

| Area Under the Curve | AUC(0-inf) | 5 - 25 | µg·h/mL |

| Apparent Volume of Distribution | Vd/F | > 1 | L/kg |

| Elimination Half-life | t1/2 | 6 - 18 | hours |

| Plasma Protein Binding | PPB | > 90 | % |

Metabolic Pathways and Metabolite Identification of this compound In Vitro and In Vivo

This compound is expected to undergo extensive biotransformation, primarily in the liver, mediated by cytochrome P450 (CYP) and other enzyme systems. nih.gov Based on its structure, several metabolic pathways can be predicted. The parent compound is likely to be short-lived in circulation, with metabolites being the predominant species found in plasma and excreta. nih.gov

Predicted Metabolic Pathways:

O-Debenzylation: This is a highly probable and likely major metabolic pathway for the benzyloxy moiety. The ether linkage would be cleaved, resulting in the formation of a primary phenolic metabolite, 5-Hydroxy-1-methyl-1,3-benzodiazole, and benzoic acid. nih.gov

Aromatic Hydroxylation: The benzimidazole and benzyl (B1604629) rings are susceptible to hydroxylation at various positions by CYP enzymes. This would result in the formation of several isomeric monohydroxylated metabolites. nih.govupce.cz

N-Demethylation: While possible, the removal of the methyl group from the benzimidazole nitrogen is generally a less favored pathway compared to the metabolism of other substituents.

Metabolism of Benzoic Acid: The benzoic acid formed from O-debenzylation would be further metabolized, primarily through conjugation with glycine (B1666218) to form hippuric acid, a common metabolic fate for benzoic acid in mammals. wikipedia.org

Phase II Conjugation: The primary phenolic metabolite (5-Hydroxy-1-methyl-1,3-benzodiazole) and other hydroxylated metabolites would be readily conjugated with glucuronic acid (via UGTs) or sulfate (B86663) (via SULTs) to form more water-soluble glucuronide and sulfate adducts, facilitating their excretion. wikipedia.org

Table of Predicted Major Metabolites of this compound

| Metabolite ID | Proposed Structure Name | Metabolic Reaction |

| M1 | 5-Hydroxy-1-methyl-1,3-benzodiazole | O-Debenzylation |

| M2 | Benzoic acid | O-Debenzylation |

| M3 | Hydroxy-5-(benzyloxy)-1-methyl-1,3-benzodiazole | Aromatic Hydroxylation |

| M4 | 5-(Hydroxybenzyloxy)-1-methyl-1,3-benzodiazole | Aromatic Hydroxylation |

| M5 | Hippuric acid | Glycine Conjugation (of M2) |

| M6 | 5-Hydroxy-1-methyl-1,3-benzodiazole glucuronide | Glucuronidation (of M1) |

Excretion Mechanisms and Routes for this compound and its Metabolites

Due to extensive hepatic metabolism, it is anticipated that very little of the parent compound, this compound, would be excreted unchanged. wikipedia.orgnih.gov The primary route of elimination for its metabolites is expected to be through the feces via biliary excretion. msdvetmanual.com

The liver would process the parent compound into more polar metabolites, such as glucuronide and sulfate conjugates. These polar conjugates are actively transported into the bile and subsequently eliminated into the small intestine. A portion of these metabolites may be excreted directly in the feces. However, some conjugated metabolites can be hydrolyzed by gut microflora in the large intestine, releasing the parent metabolite which can then be reabsorbed into circulation (a process known as enterohepatic recycling). nih.gov This recycling can prolong the elimination half-life of the drug-related material.

A smaller fraction of the more water-soluble metabolites, particularly hippuric acid and smaller conjugates, is expected to be eliminated via the kidneys in the urine. wikipedia.org In ruminant models, urinary excretion can be more significant for benzimidazole metabolites, but in monogastric animals like rats and dogs, biliary excretion often predominates. wikipedia.orgnih.gov

Influence of Physiochemical Parameters on Preclinical Pharmacokinetic Profiles of this compound

The preclinical pharmacokinetic profile of this compound is directly governed by its key physicochemical properties.

Lipophilicity (LogP): The benzyloxy group contributes significantly to the molecule's high lipophilicity. A high LogP value is associated with poor aqueous solubility but enhanced permeability across biological membranes. researchgate.netresearchgate.net This property would likely result in:

Poor dissolution and potentially erratic oral absorption. msdvetmanual.com

Wide distribution into tissues and potential for accumulation in adipose tissue.

High binding to plasma proteins, which affects the free drug concentration. pg.edu.pl

Increased susceptibility to metabolism by lipophilic-binding CYP enzymes. pg.edu.pl

Acidity/Basicity (pKa): Benzimidazole derivatives are typically weak bases, with pKa values often ranging from 4.5 to 7.0. nih.gov The basicity of the benzimidazole nucleus means the compound's ionization state will change throughout the gastrointestinal tract. In the acidic environment of the stomach (low pH), the compound would be more ionized and thus more soluble, which could aid in its initial dissolution before it passes to the more neutral pH of the intestine for absorption. msdvetmanual.com

Molecular Structure: The structure contains multiple sites susceptible to metabolic attack. The ether linkage of the benzyloxy group is a key metabolic soft spot, predicting O-debenzylation as a major clearance pathway. nih.gov The presence of two aromatic rings provides ample opportunity for oxidative metabolism by CYP enzymes, suggesting that the compound will be subject to significant first-pass metabolism in the liver, leading to low to moderate oral bioavailability. nih.govibmc.msk.ru

Advanced Analytical Methodologies for 5 Benzyloxy 1 Methyl 1,3 Benzodiazole in Research Environments

Development of High-Performance Liquid Chromatography (HPLC) Methods for 5-(Benzyloxy)-1-methyl-1,3-benzodiazole Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of benzimidazole (B57391) derivatives. ptfarm.plnih.gov The development of a successful HPLC method for this compound requires careful optimization of several key parameters to achieve adequate resolution, sensitivity, and efficiency.

A reversed-phase approach is typically favored for compounds of this nature. Separation is commonly achieved on octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns, which provide the necessary hydrophobicity to retain the analyte. ptfarm.plresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ptfarm.plnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while maintaining good peak shape. UV detection is a common choice for benzimidazoles, with wavelengths typically set between 254 nm and 295 nm to maximize sensitivity. ptfarm.ple3s-conferences.org

Validation of the HPLC method is critical and involves assessing parameters such as linearity, accuracy, precision, selectivity, and robustness to ensure the reliability of the results. nih.gov Linearity is typically established over a concentration range relevant to the intended application, with correlation coefficients (r²) greater than 0.999 being indicative of a good fit. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 285 nm |

| Injection Volume | 10 µL |

| Retention Time | Approx. 6.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification of this compound

For highly sensitive and selective quantification, mass spectrometry-based methods are indispensable. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer significant advantages, though LC-MS is generally more applicable to a wider range of benzimidazole derivatives due to its suitability for non-volatile and thermally labile compounds. nih.gov

LC-MS is the preferred technique for quantifying this compound, particularly in complex mixtures. The coupling of HPLC with a mass spectrometer, typically a tandem quadrupole (MS/MS) instrument, allows for quantification using Multiple Reaction Monitoring (MRM). nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This high degree of specificity minimizes interference from other components in the sample. nih.gov Electrospray ionization (ESI) is a common ionization source for this class of compounds.

GC-MS can also be employed, though it may require derivatization of the analyte to increase its volatility and thermal stability. Electron impact (EI) is a common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for identification. researchgate.netmjcce.org.mk

Table 2: Hypothetical LC-MS/MS Parameters for Quantification of this compound

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ion (Q3) | Specific fragment ion |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Bioanalytical Assay Development and Validation for this compound in Complex Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, or urine presents unique challenges due to the complexity of these samples. nih.govyoutube.com Proteins, lipids, salts, and other endogenous components can interfere with the analysis, a phenomenon known as the matrix effect. youtube.com Therefore, the development of a robust bioanalytical assay requires an efficient sample preparation strategy to isolate the analyte and remove potential interferences.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. youtube.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. youtube.com

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. youtube.com

The validation of a bioanalytical method is performed according to stringent guidelines and assesses parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

Table 3: Key Validation Parameters for a Bioanalytical Assay

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | r² ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no significant signal suppression or enhancement |

| Stability | Bench-top, freeze-thaw, and long-term stability established |

Impurity Profiling and Stability Studies of this compound in Research Formulations

Impurity profiling is essential for ensuring the purity and quality of any research compound. It involves the identification and quantification of any process-related impurities or degradation products. Stability studies are conducted to understand how the compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. e3s-conferences.orgresearchgate.net

Forced degradation studies are a key component of stability testing. In these studies, the compound is subjected to stress conditions that are more severe than accelerated stability conditions. e3s-conferences.org This helps to identify potential degradation pathways and develop stability-indicating analytical methods—methods that can separate the intact compound from its degradation products. researchgate.net Common stress conditions include:

Acidic hydrolysis (e.g., using HCl)

Basic hydrolysis (e.g., using NaOH)

Oxidative degradation (e.g., using H₂O₂)

Thermal degradation (dry heat)

Photodegradation (exposure to UV and visible light)

An HPLC method is typically used to monitor the formation of degradation products. The peak purity of the main compound peak can be assessed using a photodiode array (PDA) detector to ensure that no co-eluting impurities are present.

Table 4: Illustrative Data from a Forced Degradation Study of this compound

| Stress Condition | Time | % Assay of Main Compound | % Total Degradation |

|---|---|---|---|

| 0.1 N HCl at 60°C | 24 h | 92.5 | 7.5 |

| 0.1 N NaOH at 60°C | 24 h | 88.1 | 11.9 |

| 10% H₂O₂ at RT | 24 h | 95.3 | 4.7 |

| Dry Heat at 80°C | 48 h | 99.1 | 0.9 |

| Photostability (ICH Q1B) | - | 98.6 | 1.4 |

Emerging Research Applications and Future Directions for 5 Benzyloxy 1 Methyl 1,3 Benzodiazole

Development of 5-(Benzyloxy)-1-methyl-1,3-benzodiazole as a Chemical Probe for Biological Pathway Elucidation

The development of novel chemical probes is essential for dissecting intricate biological pathways. The structural motifs present in this compound suggest its potential utility as a versatile chemical probe. The benzimidazole (B57391) core is a well-established pharmacophore found in a variety of biologically active compounds. researchgate.net The benzyloxy group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition of biological targets.

The potential of benzyloxy-containing compounds to act as inhibitors of enzymes such as monoamine oxidase B (MAO-B) has been noted in studies of related molecules like benzyloxy chalcones. nih.gov Similarly, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) have been investigated as multifunctional agents for conditions like Parkinson's disease, exhibiting potent and selective MAO-B inhibitory activity. semanticscholar.org These findings suggest that this compound could be explored as a probe for enzymes within the monoamine oxidase family or other related neurological targets.

To establish its role as a chemical probe, a systematic investigation into its biological targets would be necessary. This would involve screening the compound against a panel of enzymes and receptors to identify specific binding partners. The table below outlines a hypothetical screening cascade for this purpose.

| Screening Phase | Objective | Potential Targets Based on Structural Analogy | Example Assay Type |

| Primary Screen | Broadly identify biological activity | Kinases, GPCRs, Monoamine Oxidases | High-throughput enzymatic or binding assays |

| Secondary Screen | Validate and characterize primary hits | Specific MAO isoforms (A and B), related oxidases | IC50 determination, mechanism of action studies |

| Cell-based Assays | Assess activity in a cellular context | Neuronal cell lines, cancer cell lines | Reporter gene assays, cell viability assays |

| Target Deconvolution | Identify the specific molecular target | - | Affinity chromatography, proteomics-based approaches |

Synthesis of Labeled Analogues of this compound for Advanced Mechanistic Investigations

To delve deeper into the mechanism of action and to visualize the distribution of this compound within biological systems, the synthesis of labeled analogues is a critical next step. The introduction of isotopes or reporter groups can facilitate advanced mechanistic studies.

For instance, incorporating a radioactive isotope such as fluorine-18 (B77423) ([¹⁸F]) into the benzyloxy group could enable its use as a positron emission tomography (PET) radiotracer. This approach has been successfully applied to other benzyloxy-containing compounds, such as 3-(Benzyloxy)-1-(5-[¹⁸F]fluoropentyl)-5-nitro-1H-indazole, for imaging acetylcholinesterase in the brain. nih.gov A similar strategy could be employed for this compound to study its in vivo pharmacokinetics and target engagement in real-time.

Fluorescently labeled analogues could also be synthesized by attaching a fluorophore to the benzimidazole core or the benzyloxy moiety. These probes would be invaluable for cellular imaging studies, allowing for the visualization of the compound's subcellular localization and its interaction with specific organelles or proteins.

The table below summarizes potential labeling strategies and their applications.

| Labeling Strategy | Isotope/Tag | Potential Application | Key Research Question Addressed |

| Radiolabeling | ¹⁸F, ¹¹C, ³H | PET imaging, autoradiography, metabolic studies | In vivo distribution, target occupancy, metabolic fate |

| Fluorescent Labeling | Fluorescein, Rhodamine | Fluorescence microscopy, flow cytometry | Subcellular localization, protein-protein interactions |

| Affinity-based Labeling | Biotin, Photo-affinity tags | Target identification and validation | Covalent binding partners, interaction sites |

Identification of Unexplored Research Avenues and Gaps in the Understanding of this compound

While the potential applications of this compound are promising, there are significant gaps in our current understanding of this compound. To date, the majority of research has focused on structurally related benzimidazoles, benzothiazoles, and other heterocyclic systems. researchgate.netresearchgate.net There is a clear need for foundational research specifically on the synthesis, characterization, and biological evaluation of this compound.

Unexplored research avenues include its potential as an antimicrobial or anticancer agent, given that benzimidazole derivatives are known to exhibit a wide range of biological activities. researchgate.net Furthermore, its physicochemical properties, such as solubility and membrane permeability, have not been characterized. The parallel artificial membrane permeability assay (PAMPA) is a technique that has been used to assess the brain penetration of benzyloxy chalcones and could be applied here. nih.gov

A summary of key research gaps is presented below.

| Research Area | Specific Gaps | Proposed Research Direction |

| Chemical Synthesis | Optimized and scalable synthetic routes are not established. | Development of efficient synthetic methodologies. |

| Physicochemical Properties | Lack of data on solubility, stability, and lipophilicity. | Systematic characterization of key physicochemical parameters. |

| Biological Activity | The full spectrum of biological targets is unknown. | Broad-based screening against diverse biological targets. |

| Structure-Activity Relationship (SAR) | No SAR studies have been conducted. | Synthesis and evaluation of a library of analogues to establish SAR. |

Prospective for Collaborative Research Initiatives Focusing on this compound

Advancing the understanding and application of this compound will require a multidisciplinary and collaborative approach. The complexity of modern drug discovery and chemical probe development necessitates expertise from various scientific disciplines.

Collaborations between synthetic chemists, computational chemists, pharmacologists, and biologists will be crucial. Synthetic chemists can focus on the efficient synthesis of the core molecule and its analogues, while computational chemists can perform in silico screening and docking studies to predict potential biological targets, a strategy that has been applied to other benzimidazole derivatives. researchgate.net Pharmacologists and biologists can then conduct in vitro and in vivo studies to validate these predictions and elucidate the compound's mechanism of action.

Potential collaborative projects could include:

A multi-institutional screening initiative to test the compound against a wide array of biological targets.

An academic-industrial partnership to explore its therapeutic potential.

An open-source data-sharing platform to disseminate findings and accelerate research in this area.

Such collaborative efforts will be instrumental in unlocking the full potential of this compound as a novel tool for research and potentially as a scaffold for future therapeutic agents.

Q & A

Q. What are the common synthetic routes for 5-(Benzyloxy)-1-methyl-1,3-benzodiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including:

- Cyclization : Formation of the benzodiazole core using precursors like o-phenylenediamine derivatives under acidic/basic conditions.

- Substitution : Introduction of the benzyloxy group via nucleophilic substitution or coupling reactions.

- Methylation : Alkylation at the 1-position using methyl halides or diazomethane.

Key factors : Temperature, solvent polarity, and catalysts (e.g., Lewis acids) critically affect reaction efficiency. For example, solvent-free conditions at elevated temperatures (130°C) enhance yields in analogous benzoxazole syntheses .

Q. How does the benzyloxy substituent influence the compound’s physicochemical properties?

The benzyloxy group enhances:

- Lipophilicity : Improves membrane permeability, crucial for biological assays.

- Electron density : Alters reactivity in electrophilic aromatic substitution.

- Steric effects : May hinder interactions with bulky enzyme active sites.

Comparative studies on benzodiazole derivatives suggest that substituents like benzyloxy increase solubility in organic solvents while retaining moderate aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Conflicting data often arise from:

- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (MIC vs. IC50).

- Structural analogs : Minor substituent changes (e.g., nitro vs. carboxyl groups) drastically alter activity.

Q. Methodological recommendations :

- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing).

- Perform structure-activity relationship (SAR) studies to isolate critical functional groups.

- Validate results with orthogonal techniques (e.g., fluorescence-based binding assays vs. enzymatic inhibition) .

Q. What strategies optimize the compound’s selectivity for specific molecular targets (e.g., STAT3 inhibition)?

- Functional group modulation : Introducing electron-withdrawing groups (e.g., nitro) enhances binding to hydrophobic enzyme pockets.

- Hybridization : Conjugation with triazole or thiazole moieties improves target affinity, as seen in benzodiazole-triazole hybrids .

- Computational docking : Pre-screen derivatives using molecular dynamics simulations to predict binding poses .

Case study : Benzodiazole derivatives with a triazole appendage showed 10-fold higher STAT3 inhibition than parent compounds due to enhanced hydrogen bonding .

Interdisciplinary Applications

Q. How can this compound be adapted for materials science applications (e.g., epoxy resins)?

The benzodiazole core’s rigidity and thermal stability make it suitable for:

- Polymer precursors : Incorporate into epoxy resins via glycidylation reactions.

- Coating additives : Enhance UV resistance in materials through aromatic ring stabilization.

Experimental design : Optimize resin synthesis using response surface methodology (RSM) to balance epoxy equivalent weight and curing kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.